molecular formula C12H8Cl2N4 B152770 9-Benzyl-2,6-dichloro-9H-purine CAS No. 79064-26-9

9-Benzyl-2,6-dichloro-9H-purine

Cat. No. B152770
Key on ui cas rn: 79064-26-9
M. Wt: 279.12 g/mol
InChI Key: CUYCHULDTCBWLI-UHFFFAOYSA-N
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Patent
US04278675

Procedure details

A mixture of 9-benzyl-2-chloro-9H-adenine (130 mg., 0.5 mmole) and 1.25 ml. of 1 N sodium n-propoxide in n-propanol in 13 ml. of n-propanol is refluxed overnight, neutralized with hydrochloric acid and evaporated in vacuo. Trituration of residual material with water provides 118 mg. of crude product which crystallized from aqueous ethanol affords 90 mg. (64%) of analytically pure 9-benzyl-2-n-propoxy-9H-adenine, m.p. 178°-180° C. (dec.). IR(KBr): 3280, 3130, 2970, 1660, 1595, 1405, 1350, 1330, 1275 cm-1. UV:λmaxEtOH 254 nm(ε8,800), 269.5 nm(ε12,800). NMR(CDCl3):δ1.02(3H,t,J=7 Hz), 1.6-2.1(2H,m), 4.25(2H,t,J=7 Hz), 5.20(2H,s), 6.00(2H,br.s), 7.23(5H,m), 7.50(1H,s).
Quantity
130 mg
Type
reactant
Reaction Step One
[Compound]
Name
sodium n-propoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
9-benzyl-2-n-propoxy-9H-adenine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( ε8,800 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( ε12,800 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:16]=[N:15][C:14]2[C:9]1=[N:10][C:11]([Cl:18])=[N:12][C:13]=2N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:19].C(N1C=NC2C1=NC(OCCC)=NC=2N)C1C=CC=CC=1>C(O)CC>[CH2:1]([N:8]1[CH:16]=[N:15][C:14]2[C:9]1=[N:10][C:11]([Cl:18])=[N:12][C:13]=2[Cl:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=NC(=NC(=C2N=C1)N)Cl
Step Two
Name
sodium n-propoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
9-benzyl-2-n-propoxy-9H-adenine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=NC(=NC(=C2N=C1)N)OCCC
Step Five
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( ε8,800 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( ε12,800 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Trituration of residual material with water provides 118 mg
CUSTOM
Type
CUSTOM
Details
of crude product which crystallized from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
affords 90 mg

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2=NC(=NC(=C2N=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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